Carbobenzyloxy-L-seryl-L-tyrosinamide

Description

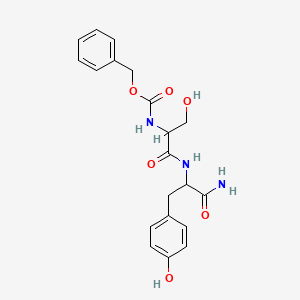

Carbobenzyloxy-L-seryl-L-tyrosinamide (CAS: 114519-10-7) is a synthetic peptide derivative with the molecular formula C₂₀H₂₃N₃O₆ and a molar mass of 401.41312 g/mol . Its structure comprises a carbobenzyloxy (Cbz) protecting group attached to the N-terminus of L-serine, which is linked via an amide bond to L-tyrosinamide (L-TyrNH₂).

Properties

CAS No. |

114519-10-7 |

|---|---|

Molecular Formula |

C20H23N3O6 |

Molecular Weight |

401.4 g/mol |

IUPAC Name |

benzyl N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C20H23N3O6/c21-18(26)16(10-13-6-8-15(25)9-7-13)22-19(27)17(11-24)23-20(28)29-12-14-4-2-1-3-5-14/h1-9,16-17,24-25H,10-12H2,(H2,21,26)(H,22,27)(H,23,28) |

InChI Key |

IDVLTNHLGZDZIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbobenzyloxy-L-seryl-L-tyrosinamide typically involves the protection of amino acids followed by coupling reactions. The process begins with the protection of the amino group of L-serine and L-tyrosine using carbobenzyloxy (Cbz) groups. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxy-L-seryl-L-tyrosinamide undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.

Reduction: The amide bonds can be reduced to amines under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrogenolysis using palladium on carbon (Pd/C) are typical.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Deprotected amino acids or peptides.

Scientific Research Applications

Carbobenzyloxy-L-seryl-L-tyrosinamide has several scientific research applications:

Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation and cleavage.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in various diseases.

Industry: Utilized in the production of specialized peptides and proteins for research and development.

Mechanism of Action

The mechanism of action of Carbobenzyloxy-L-seryl-L-tyrosinamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved include signal transduction, protein synthesis, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Functional Group and Structural Comparisons

Table 1: Key Structural and Functional Differences

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Role in Research |

|---|---|---|---|---|

| Carbobenzyloxy-L-seryl-L-tyrosinamide | C₂₀H₂₃N₃O₆ | 401.41312 | Cbz, amide, phenolic -OH | Peptide synthesis, aptamer studies |

| L-Tyrosinamide (L-TyrNH₂) | C₉H₁₂N₂O₂ | 180.20 | Amide, phenolic -OH | Aptamer binding, thermodynamics |

| Carbobenzyloxy-L-serine | C₁₁H₁₃NO₅ | 239.22 | Cbz, carboxylic acid | Intermediate in peptide synthesis |

| tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate | C₂₁H₂₅NO₅ | 371.433 | Cbz, tert-butyl ester | Protecting group in organic synthesis |

| L-Tyrosine benzyl ester | C₁₆H₁₇NO₃ | 283.31 | Benzyl ester, phenolic -OH | Esterified tyrosine derivative |

Key Observations:

- Cbz Group : this compound shares the Cbz group with tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate, but the latter uses a tert-butyl ester for protection, which offers distinct hydrolysis resistance compared to the amide linkage in the former .

- Amide vs. Ester : Unlike L-tyrosine benzyl ester (ester derivative), the amide group in this compound enhances stability under basic conditions, making it more suitable for prolonged biochemical assays .

- Tyrosinamide Role: The tyrosinamide moiety in this compound mirrors L-TyrNH₂, which is critical in aptamer binding. Studies show that the phenolic -OH and amide groups in L-TyrNH₂ drive enthalpy-driven interactions with aptamers, a property likely retained in the target compound .

Physicochemical and Binding Properties

Thermodynamic Behavior :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.